5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone 5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone
Brand Name: Vulcanchem
CAS No.:
VCID: VC0969523
InChI: InChI=1S/C16H16BrN3OS/c1-3-8-18-16(22)20-19-10-12-5-7-15(21-12)13-6-4-11(2)9-14(13)17/h3-7,9-10H,1,8H2,2H3,(H2,18,20,22)/b19-10+
SMILES: CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=S)NCC=C)Br
Molecular Formula: C16H16BrN3OS
Molecular Weight: 378.3 g/mol

5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone

CAS No.:

Cat. No.: VC0969523

Molecular Formula: C16H16BrN3OS

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

5-(2-bromo-4-methylphenyl)furan-2-carbaldehyde N-prop-2-enylthiosemicarbazone -

Specification

Molecular Formula C16H16BrN3OS
Molecular Weight 378.3 g/mol
IUPAC Name 1-[(E)-[5-(2-bromo-4-methylphenyl)furan-2-yl]methylideneamino]-3-prop-2-enylthiourea
Standard InChI InChI=1S/C16H16BrN3OS/c1-3-8-18-16(22)20-19-10-12-5-7-15(21-12)13-6-4-11(2)9-14(13)17/h3-7,9-10H,1,8H2,2H3,(H2,18,20,22)/b19-10+
Standard InChI Key YLHPRQHYWZRXKD-VXLYETTFSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=S)NCC=C)Br
SMILES CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=S)NCC=C)Br
Canonical SMILES CC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=S)NCC=C)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator